molecular formula C27H32F2N8O B2447173 Abemaciclib metabolite M20 CAS No. 2138499-06-4

Abemaciclib metabolite M20

Cat. No. B2447173
CAS RN: 2138499-06-4
M. Wt: 522.605
InChI Key: KUJBDJBMXOTNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abemaciclib metabolite M20, also known as LSN3106726, is an active metabolite of Abemaciclib . It is a selective CDK4/6 inhibitor and can be used for researches on the treatment of cancer . The IUPAC name of this compound is (6-(2-((5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol . The CAS Number is 2138499-06-4 .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism in Humans and Mice : Abemaciclib is metabolized into active metabolites including M2, M20, and M18, which have shown similar potency compared to the parent drug. These metabolites significantly contribute to the clinical activity of abemaciclib (Martínez-Chávez et al., 2021).
  • Effect of Genetic Polymorphisms : ABCB1 and ABCG2 polymorphisms can affect the pharmacokinetics of abemaciclib metabolites, including M20, which could influence tolerance to the drug in breast cancer patients (Maeda et al., 2023).

Biological Activity and Mechanisms

  • Inhibitory Activity : M20, along with other metabolites of abemaciclib, is an effective inhibitor of CDK4 and CDK6, showing nearly identical potency in cancer cell lines compared to abemaciclib (Burke et al., 2016).

Impact on Drug Interactions and Distribution

  • Influence of Transporters and CYP3A4 : ABCB1, ABCG2, and CYP3A enzymes impact the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites, including M20, which may inform the clinical use of the drug, especially in the treatment of brain malignancies (Martínez-Chávez et al., 2021).
  • Pharmacokinetic Drug Interactions : Abemaciclib's interactions with CYP3A inducers and inhibitors significantly affect the exposure of its active metabolites, including M20, suggesting careful consideration when used with other drugs (Kulanthaivel et al., 2016).

Clinical Pharmacokinetics and Pharmacodynamics

  • Clinical Relevance of Metabolites : M20, along with M2 and M18, are clinically relevant active metabolites of abemaciclib, contributing to its pharmacokinetic and pharmacodynamic profile (Groenland et al., 2020).

Additional Research and Methodologies

  • LC-MS/MS Method for Quantification : A method for the simultaneous quantification of abemaciclib and its active metabolites, including M20, was developed, assisting in therapeutic drug monitoring and clinical studies (Poetto et al., 2022).
  • In Silico, In vitro and In vivo Metabolite Identification : High-resolution mass spectrometry was used to identify and characterize abemaciclib metabolites, including M20, enhancing understanding of its metabolic pathways (Thakkar & Kate, 2019).

Safety and Hazards

Abemaciclib metabolite M20 should be handled with care. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJBDJBMXOTNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abemaciclib metabolite M20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.